molecular formula C20H17F2N5O2 B2744153 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-17-0

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2744153
CAS-Nummer: 725219-17-0
Molekulargewicht: 397.386
InChI-Schlüssel: GSARNTPLGNCZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-(Difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical research compound offered for investigative purposes. This substance belongs to a class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives that have been identified in published research as positive modulators of the GABA A receptor . Such compounds are of significant interest in neuroscience research due to their mechanism of action, which involves enhancing inhibitory GABAergic neurotransmission. Studies on closely related analogs have demonstrated potent anticonvulsant activity in preclinical models, specifically showing effectiveness against pentylenetetrazole (PTZ)-induced seizures . Furthermore, these analogs are noted in the literature for possessing a promising protective index (PI), indicating a favorable margin between efficacy and observed neurotoxicity in animal models . This product is presented as a tool for qualified researchers to explore neurological pathways and potential therapeutic applications. It is supplied with the explicit understanding that it is For Research Use Only . It is strictly not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal application.

Eigenschaften

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-12-16(18(28)26-14-5-3-2-4-6-14)17(27-20(25-12)23-11-24-27)13-7-9-15(10-8-13)29-19(21)22/h2-11,17,19H,1H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARNTPLGNCZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation. This suggests that 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may interact with enzymes and proteins involved in cell cycle control.

Cellular Effects

Similar compounds have shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. This suggests that 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

The compound 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with the molecular formula C20H17F2N5O2C_{20}H_{17}F_2N_5O_2 and a molecular weight of approximately 397.39 g/mol, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The structure of the compound includes a difluoromethoxy group and a phenyl moiety that contribute to its biological activity. The presence of multiple functional groups provides a scaffold for various interactions with biological targets.

PropertyValue
Molecular FormulaC20H17F2N5O2
Molecular Weight397.39 g/mol
Purity≥ 95%
IUPAC Name7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Antiviral Activity

Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance:

  • Inhibition of Influenza Virus : A derivative similar to the compound showed promising results in inhibiting the PA-PB1 interaction critical for influenza virus replication. The half-maximal inhibitory concentration (IC50) values indicated effective inhibition at non-toxic concentrations .
  • Mechanism of Action : The mechanism involves disruption of viral protein interactions essential for replication. This was evidenced by ELISA assays measuring PA-PB1 complex formation and plaque reduction assays assessing viral replication .

Anticancer Activity

The compound's structural features also suggest potential anticancer properties:

  • Cytotoxicity : Preliminary cytotoxicity assays have indicated that derivatives of this class can inhibit cell viability in various cancer cell lines. The cytotoxic concentration (CC50) values were determined using MTT assays .
  • Targeting Cancer Pathways : Compounds within this structural class have been reported to target multiple pathways involved in cancer cell proliferation and survival. This includes modulation of signaling pathways associated with apoptosis and cell cycle regulation .

Study 1: Antiviral Efficacy

A study focused on synthesizing and evaluating triazolo-pyrimidine derivatives for their antiviral efficacy against various strains of influenza virus. The synthesized compounds were tested for their ability to inhibit viral replication and showed promising results with IC50 values ranging from 0.5 to 10 µM .

Study 2: Anticancer Activity

Another investigation explored the anticancer potential of triazolo-pyrimidines against breast cancer cell lines. The study reported significant inhibition of cell growth with CC50 values below 20 µM for several derivatives. The mechanisms were attributed to apoptosis induction and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents (Position) Molecular Weight Key Features Evidence Source
Target Compound : 7-(4-(Difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 4-(Difluoromethoxy)phenyl
- 6: N-phenylcarboxamide
~452.4 (estimated) High electronegativity (OCHF₂), moderate lipophilicity, potential CNS penetration
Analog 1 : 7-[4-(Difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 4-(Difluoromethoxy)-3-methoxyphenyl
- 6: N-(2-methoxyphenyl)
~512.5 Enhanced steric bulk (methoxy groups), reduced solubility
Analog 2 : N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7: Fluorophenyl-pyrazolyl
- 6: N-(5-bromo-2-pyridinyl)
~631.4 Bromine and fluorine enhance halogen bonding; pyridinyl may improve water solubility
Analog 3 : 7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 2-Methoxyphenyl
- 6: N-(2-methylphenyl)
~417.5 Lower molecular weight, increased lipophilicity (methyl group)
Analog 4 : 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 2: 2-Thienyl
- 6: N-(4-methoxyphenyl)
473.55 Thienyl group introduces π-π stacking potential; dual methoxy groups modulate solubility
Analog 5 : Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate - Core: Tetrazolo (vs. triazolo)
- 7: 4-Bromophenyl
- 5: CF₃
~447.2 Tetrazolo core increases ring strain; CF₃ and Br enhance electron-withdrawing effects

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy in analogs 1, 3, and 4. This may enhance metabolic stability and receptor binding .

Solubility and Lipophilicity :

  • The N-phenylcarboxamide in the target compound balances lipophilicity, whereas N-(2-methoxyphenyl) (Analog 1) reduces solubility due to steric hindrance .
  • Thienyl substitution (Analog 4) introduces sulfur-based polarity, slightly improving aqueous solubility compared to purely aromatic analogs .

Synthetic Accessibility: Protocols for triazolo-pyrimidine synthesis (e.g., via condensation of aminotriazoles and β-diketones) are adaptable across analogs . However, introducing difluoromethoxy requires specialized reagents (e.g., difluoromethyl ethers), increasing synthesis complexity .

Biological Implications :

  • Halogenated analogs (e.g., Analog 2 with bromine) show promise in antimicrobial studies, suggesting the target compound’s difluoromethoxy group could similarly enhance bioactivity .
  • Tetrazolo derivatives (Analog 5) exhibit distinct reactivity due to ring expansion, but their pharmacological relevance remains less explored compared to triazolo cores .

Q & A

(Basic) What synthetic methodologies are recommended for the efficient preparation of this compound while adhering to green chemistry principles?

The synthesis can be optimized using 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable catalyst. Key conditions include:

  • Solvent system : Ethanol/water (1:1 v/v) under reflux .
  • Catalyst state : TMDP can be used either as a molten liquid (65°C) or dissolved in ethanol/water .
  • Advantages : Avoids hazardous solvents, simplifies purification, and achieves high yields (>85%) while minimizing waste .

(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Contradictions in NMR or mass spectrometry data may arise due to tautomerism in the triazolo-pyrimidine core. Methodological solutions include:

  • Combined techniques : Use X-ray crystallography to confirm stereochemistry and complement with 13C^{13}\text{C}/1H^{1}\text{H} NMR to resolve dynamic equilibria .
  • Variable-temperature NMR : To observe tautomeric shifts and assign peaks accurately .

(Basic) What solvent systems are optimal for one-pot multicomponent reactions involving triazolo-pyrimidine derivatives?

Ethanol/water mixtures (1:1 v/v) are preferred for balancing solubility and eco-friendliness. For hydrophobic intermediates (e.g., difluoromethoxy substituents), adding a co-solvent like dimethylformamide (10-20% v/v) can improve reactivity without compromising green principles .

(Advanced) What mechanistic insights support the role of TMDP in triazolo-pyrimidine synthesis?

TMDP acts as a bifunctional catalyst :

  • Lewis base sites : Activate carbonyl groups via hydrogen bonding, facilitating cyclocondensation .
  • Hydrogen-bond acceptor : Stabilizes intermediates, reducing activation energy. Kinetic studies (e.g., monitoring by TLC/HPLC) show accelerated imine formation compared to piperidine .

(Basic) Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 19F^{19}\text{F} NMR : Essential for verifying difluoromethoxy (-OCF2_2H) regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C22_{22}H19_{19}F2_2N5_5O2_2) and detects impurities .
  • IR spectroscopy : Confirms carboxamide C=O stretching (~1680 cm1^{-1}) and triazole/pyrimidine ring vibrations .

(Advanced) How can the recyclability of TMDP be maximized in large-scale syntheses?

  • Recovery protocol : After reaction completion, TMDP is extracted via aqueous wash (pH 7–8) and dried under vacuum.
  • Reusability : Retains >90% activity after 5 cycles, confirmed by consistent yields and FT-IR analysis of recovered catalyst .

(Basic) What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antiproliferative assays : Use MTT/WST-1 protocols against adherent cancer lines (e.g., HeLa, MCF-7), with IC50_{50} determination after 48–72 hr exposure .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays, leveraging the carboxamide moiety’s binding affinity .

(Advanced) How do substituents like difluoromethoxy influence the compound’s physicochemical properties?

  • Lipophilicity : Difluoromethoxy increases logP by ~0.5 units compared to methoxy, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism in liver microsome assays, improving pharmacokinetic profiles .

(Basic) What chromatographic methods ensure purity assessment post-synthesis?

  • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
  • TLC : Silica gel GF254_{254} plates, ethyl acetate/hexane (3:7) for Rf_f ~0.4 .

(Advanced) How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on substituent effects on binding energy (ΔG) .
  • QSAR models : Correlate electronic parameters (Hammett σ) of substituents (e.g., difluoromethoxy) with IC50_{50} values to prioritize synthesis targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.